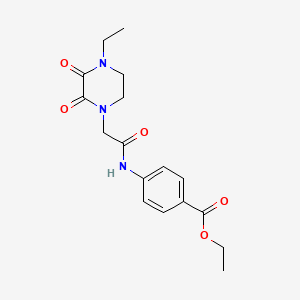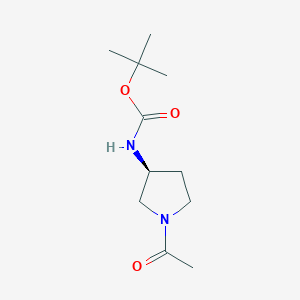
Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and dioxo groups, an acetamido linkage, and an ethyl benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring with ethyl and dioxo substitutions. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Acetamido Linkage Formation: The next step involves the introduction of the acetamido group. This is typically done through an acylation reaction using acetic anhydride or a similar reagent.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The piperazine ring and acetamido linkage could play crucial roles in binding to molecular targets, while the benzoate moiety might influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid: This compound shares the piperazine ring and dioxo groups but lacks the benzoate moiety.
(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid: Similar in structure but with a phenylacetic acid moiety instead of the benzoate group.
Uniqueness
Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is unique due to its combination of a piperazine ring, acetamido linkage, and ethyl benzoate moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-3-19-9-10-20(16(23)15(19)22)11-14(21)18-13-7-5-12(6-8-13)17(24)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZRJHRYLBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)

![ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2700381.png)



![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)


![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

